4-[(2-Oxocyclohexyl)methyl]benzonitrile
Description
4-[(2-Oxocyclohexyl)methyl]benzonitrile is a benzonitrile derivative featuring a cyclohexane ring substituted with a ketone (oxo) group at the 2-position, connected via a methylene linker to the para position of the benzene ring. The nitrile group (-C≡N) confers strong electron-withdrawing properties, while the cyclohexyl oxo moiety introduces steric and electronic complexity.
Properties
CAS No. |
189120-11-4 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
4-[(2-oxocyclohexyl)methyl]benzonitrile |
InChI |
InChI=1S/C14H15NO/c15-10-12-7-5-11(6-8-12)9-13-3-1-2-4-14(13)16/h5-8,13H,1-4,9H2 |
InChI Key |
RIEGMVKAQXZDCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structurally related benzonitrile derivatives and their distinguishing characteristics:
*Calculated based on empirical formula C₁₄H₁₅NO.
Comparative Analysis of Physicochemical and Functional Properties
Electronic Effects
- This contrasts with 4-(4-Oxocyclohexyl)benzonitrile, where the 4-oxo position may lead to different resonance effects .
- Indole derivatives (e.g., 3a): The electron-rich indole moiety counterbalances the nitrile’s electron-withdrawing nature, enabling applications in nonlinear optics (NLO) .
Steric and Conformational Flexibility
- The cyclohexyl oxo group in 4-[(2-Oxocyclohexyl)methyl]benzonitrile introduces conformational constraints compared to 4-[(tetrahydro-2H-pyran-2-ylmethoxy)methyl]benzonitrile (), which has a more rigid tetrahydropyran ring.
- Compound 4e () exhibits stereochemical complexity, which could influence its binding affinity in biological systems compared to the non-chiral target compound.
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